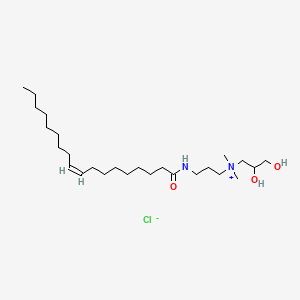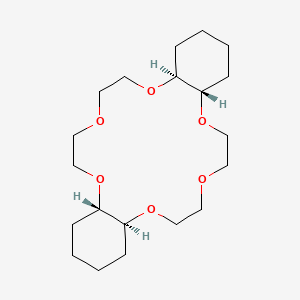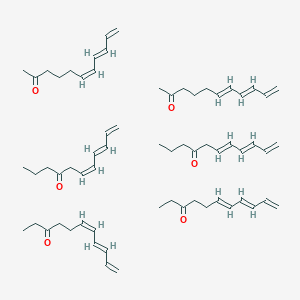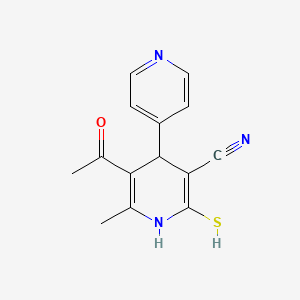
(+)-Cavicularin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Cavicularin is a naturally occurring compound known for its unique structural properties and potential applications in various scientific fields. It is a type of sesquiterpene, which are a class of terpenes consisting of three isoprene units. The compound is notable for its complex molecular structure and has been the subject of extensive research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cavicularin involves several steps, typically starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under specific conditions to form the core structure of this compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce this compound in larger quantities through optimized reaction conditions and the use of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Cavicularin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced forms of the compound.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(+)-Cavicularin has several scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and for developing new synthetic methods.
Biology: Research has shown that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the development of new materials and as a precursor for synthesizing other complex organic compounds.
Wirkmechanismus
The mechanism of action of (+)-Cavicularin involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to modulate various biochemical pathways, leading to its observed biological effects. For example, it may interact with enzymes or receptors, altering their activity and resulting in changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
(+)-Cavicularin can be compared with other similar compounds, such as other sesquiterpenes. Some similar compounds include:
Farnesol: Another sesquiterpene with similar structural properties but different biological activities.
Bisabolol: Known for its anti-inflammatory properties, bisabolol shares some structural similarities with this compound.
Nerolidol: This compound has similar chemical properties and is used in various applications, including as a fragrance and in pharmaceuticals.
Eigenschaften
CAS-Nummer |
178734-41-3 |
|---|---|
Molekularformel |
C28H22O4 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
14-oxahexacyclo[13.9.3.210,13.02,7.019,27.022,26]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16,24-triol |
InChI |
InChI=1S/C28H22O4/c29-20-8-11-22-18(13-20)4-1-16-2-9-21(10-3-16)32-28-25(30)12-7-17-5-6-19-14-26(31)24(22)15-23(19)27(17)28/h2-3,7-15,29-31H,1,4-6H2 |
InChI-Schlüssel |
MCFLLKAHGNIXPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)O)C3=C(C=C4CCC5=C(C4=C3)C(=C(C=C5)O)OC6=CC=C1C=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















